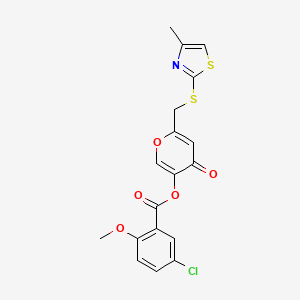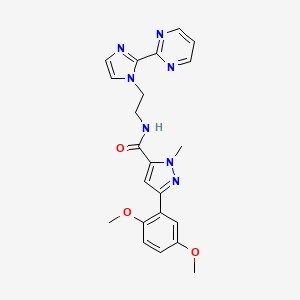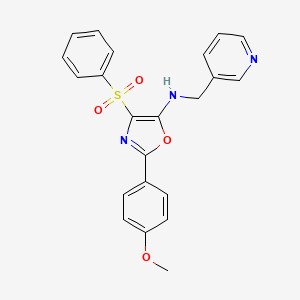
2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine, also known as MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPPO is a member of the oxazole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Sulfonyl Aromatic Alcohols in Dye Electrolysis
Sulfonyl aromatic alcohols like 4-((2-hydroxyethyl)sulfonyl)phenol, identified during the electrolysis of Reactive Black 5 (RB5) dye, hint at potential applications in dye degradation and environmental remediation. The electrolysis process in alkaline media using Ni electrodes suggests potential for the formation of similar sulfonyl aromatic compounds, which could include derivatives of 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine (Elizalde-González et al., 2012).
Hydrogels Modification for Medical Applications
The modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including aromatic amines, has shown potential in medical applications. This research suggests the possibility of incorporating compounds like 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine for enhancing the biological activities of hydrogels (Aly & El-Mohdy, 2015).
Synthesis in Organic Chemistry
In the field of organic chemistry, the synthesis of compounds containing sulfonyl groups is of significant interest. For example, the creation of 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups demonstrates the relevance of sulfonyl-containing compounds in synthesizing novel organic structures, which might include derivatives similar to 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine (Markitanov et al., 2016).
Antimicrobial Applications
Compounds with sulfonyl and aromatic amine groups have shown antimicrobial properties. For instance, newly synthesized polymeric compounds, including those with sulfonyl and aromatic amine groups, exhibited higher promising biological activities, suggesting potential antimicrobial applications for compounds like 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine (Bektaş et al., 2007).
Thin-Film Composite Membranes in Water Treatment
The synthesis of sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes highlights the utility of such compounds in environmental applications, such as water treatment and dye solution management. This suggests potential applications for similarly structured compounds (Liu et al., 2012).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-28-18-11-9-17(10-12-18)20-25-22(30(26,27)19-7-3-2-4-8-19)21(29-20)24-15-16-6-5-13-23-14-16/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOLGJVRADBHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2573160.png)

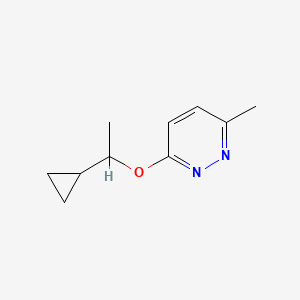
![2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2573163.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2573169.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)
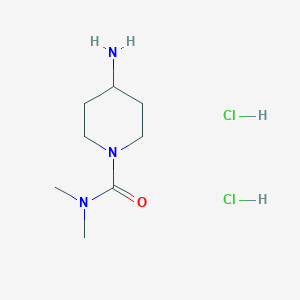
![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)
![[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate](/img/structure/B2573175.png)

![methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2573177.png)
